4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
Description
This pyrimidine derivative features a 2-methylpyrimidine core substituted with a 6-ethoxy group and a 4-((3-chlorophenyl)sulfonyl)piperazine moiety. The ethoxy substituent at position 6 increases lipophilicity compared to polar groups like morpholine, which may influence pharmacokinetics.
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-7-9-22(10-8-21)26(23,24)15-6-4-5-14(18)11-15/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDOSDQVPUZSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorophenylsulfonyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The ethoxy and methyl groups on the pyrimidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Differences
Core Heterocycle:
- Target Compound : Pyrimidine core.
- Analogs: Thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine cores (e.g., 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine) .
Substituents:
- Key Observations:
- Position 2 : The target’s methyl group reduces steric hindrance compared to bulkier substituents like 2-methylbenzimidazole or chlorine in analogs .
- Position 6 : Ethoxy in the target may improve metabolic stability over morpholine or methylene-linked piperazine groups in analogs .
- Piperazine Modification : The 3-chlorophenylsulfonyl group in the target introduces aromatic and electron-withdrawing effects, contrasting with methanesulfonyl or dimethylpiperazine groups in analogs .
Molecular Weight and Lipophilicity:
- Target : Estimated molecular weight ~450–470 g/mol; logP ~3–4 (predicted).
- Analogs :
- Impact: The target’s ethoxy group may balance solubility and membrane permeability better than analogs with morpholine or bulky substituents.
Kinase Inhibition (Inferred):
Q & A
Basic Research Question
- 1H NMR:
- Sulfonyl Group: Absence of NH protons in piperazine (δ 2.8–3.5 ppm) confirms sulfonylation.
- Ethoxy Group: A triplet at δ 1.3–1.5 ppm (CH3) and quartet at δ 3.8–4.1 ppm (OCH2) .
- 13C NMR:
- MS:
- ESI-MS: Molecular ion [M+H]+ at m/z ~453.5 (calculated for C18H22ClN4O3S+) .
What strategies resolve discrepancies in reported biological activities of the compound across studies?
Advanced Research Question
Discrepancies may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms (e.g., kinase selectivity panels).
- Solubility Issues: Use of DMSO (>0.1%) can induce cytotoxicity, skewing IC50 values .
- Metabolic Interference: Hepatic microsomal activity (e.g., CYP3A4) may alter compound stability in vitro vs. in vivo .
Resolution Methods:
- Dose-Response Curves: Test across a wide concentration range (nM–µM) to identify true efficacy thresholds.
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?
Advanced Research Question
Design Strategy:
- Core Modifications: Synthesize analogs with:
- Piperazine Replacements: Morpholine or homopiperazine to assess sulfonyl group necessity .
- Substituent Variations: Replace 3-chlorophenyl with 4-fluoro or 2-methoxy groups to probe steric/electronic effects .
Testing Framework:
- In Vitro Binding Assays: Measure affinity against target receptors (e.g., GPCRs, kinases).
- Computational Modeling: Docking studies (AutoDock Vina) to predict interactions with active sites .
Key Findings:
- The 3-chlorophenyl sulfonyl group is critical for hydrophobic binding pockets .
- Ethoxy substitution enhances metabolic stability compared to methoxy .
What in vitro models evaluate the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?
Advanced Research Question
- Metabolic Stability:
- Liver Microsomes: Incubate with human/rat microsomes; quantify parent compound via LC-MS/MS over time .
- CYP Inhibition Screening: Use fluorogenic substrates to assess isoform-specific inhibition (e.g., CYP2D6, CYP3A4) .
- Membrane Permeability:
Data Interpretation:
- High intrinsic clearance (>50% depletion in microsomes) suggests need for prodrug strategies.
- Papp >1×10⁻6 cm/s indicates favorable oral bioavailability .
How can researchers address low aqueous solubility during formulation for in vivo studies?
Advanced Research Question
- Co-Solvent Systems: Use PEG 400/ethanol (30:70) or Captisol® (sulfobutyl ether β-cyclodextrin) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) to enhance bioavailability .
- pH Adjustment: Solubilize in citrate buffer (pH 4.0) for acidic stability .
Validation:
- Dynamic light scattering (DLS) for particle size.
- In vivo PK studies in rodent models to compare AUC (area under the curve) .
What analytical techniques are recommended for quantifying the compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
